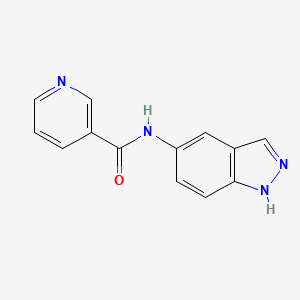

![molecular formula C25H20ClNO3S2 B4622176 4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)

4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one

Overview

Description

Synthesis Analysis

Synthesis of similar thiazolone derivatives involves multi-step reactions, starting with the formation of the thiazolone core, followed by subsequent functionalization with benzylidene and benzyloxy groups. For instance, derivatives of 5-substituted-2,4-thiazolidinedione, which share structural similarities, are synthesized via direct acylation, nucleophilic substitution, and Knoevenagel condensation processes, showcasing the complexity and versatility of synthetic routes for such compounds (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule often reveals a planar conformation around the thiazolone core, facilitating π-π interactions and intramolecular hydrogen bonding. For instance, structural analysis of related molecules has shown weak C—H⋯S and C—H⋯N intramolecular hydrogen bonds, which influence the overall molecular geometry and stability (Ping Wang et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving thiazolone derivatives are characterized by their reactivity towards nucleophiles and electrophiles, given the presence of multiple reactive sites. For example, reactions of thiazolidin-4-ones with various aldehydes through refluxation highlight the versatility of these compounds in forming a wide array of derivatives, showcasing their chemical reactivity and potential for diverse chemical modifications (P. S. Patel et al., 2010).

Physical Properties Analysis

The physical properties of thiazolone derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are directly influenced by the molecular structure, with intramolecular interactions and molecular symmetry playing key roles. The presence of substituents such as benzylthio and benzyloxy groups significantly affects these physical characteristics, though specific data for the compound would require targeted experimental studies.

Chemical Properties Analysis

Chemically, thiazolone derivatives exhibit a range of properties, including fluorescence, biological activity, and catalytic capabilities, influenced by their functional groups. For instance, Co(II) complexes of thiazole derivatives have been shown to possess fluorescence properties and anticancer activity, indicating the potential utility of these compounds in bioimaging and therapy (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound exhibits useful properties for photodynamic therapy (PDT), demonstrating good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Cyclization Orientation in Heterocyclic Systems

Gupta and Chaudhary (2015) explored the orientation of cyclization in thiazolo‐quinazoline heterocyclic systems, providing insights into the regiochemistry of cyclized products. This research is crucial for understanding the structural formation and properties of compounds like 4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one, enhancing the knowledge of chemical reactions and synthesis in medicinal chemistry (Gupta & Chaudhary, 2015).

Synthesis and Structure of Thiazolidinediones

Popov-Pergal et al. (2010) discussed the synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones, highlighting the broad spectrum of biological activities of these derivatives. The structural confirmation through elemental analysis, IR, 1H NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data, provides valuable information for the development of compounds with specific biological activities (Popov-Pergal et al., 2010).

Antioxidant and α-Glucosidase Inhibitory Activities

Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities. This study provides a framework for assessing the potential biological activities of similar compounds, contributing to the development of new therapeutic agents with significant inhibitory potentials against diseases like diabetes (Pillai et al., 2019).

properties

IUPAC Name |

(4Z)-2-benzylsulfanyl-4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO3S2/c1-29-22-14-19(12-20(26)23(22)30-15-17-8-4-2-5-9-17)13-21-24(28)32-25(27-21)31-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBFODWZEPMDRO-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)

![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4622142.png)

![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

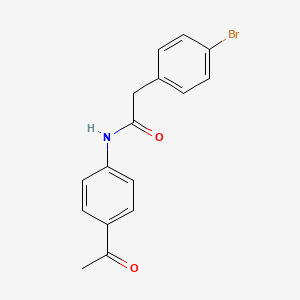

![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)

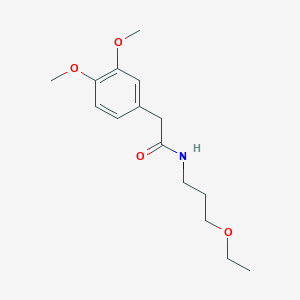

![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)